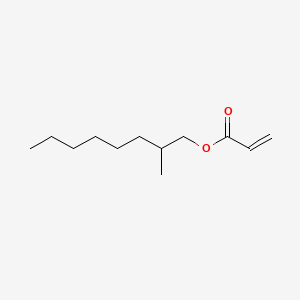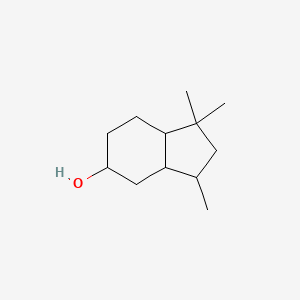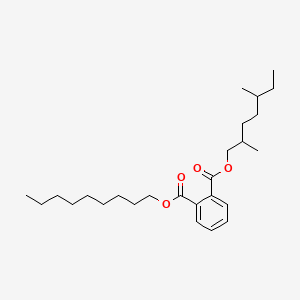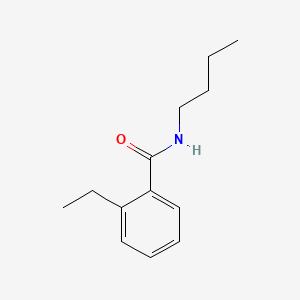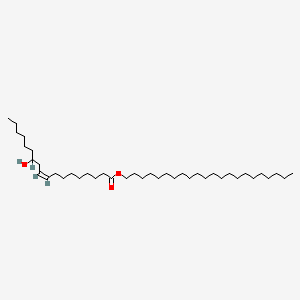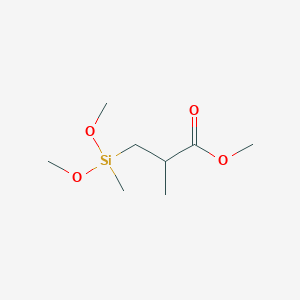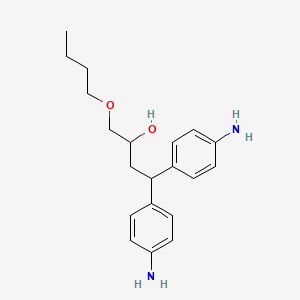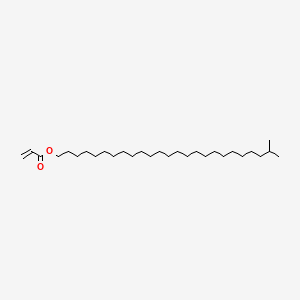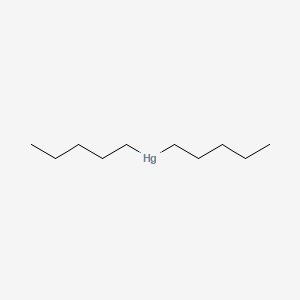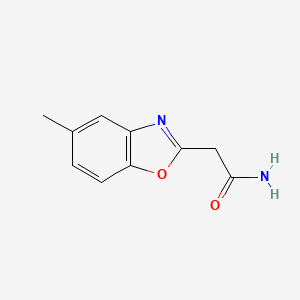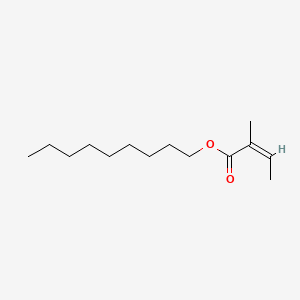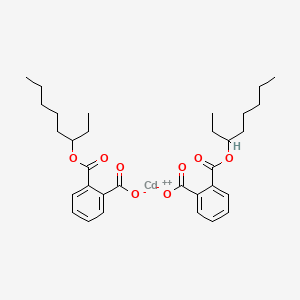
cadmium(2+);2-octan-3-yloxycarbonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate is a coordination compound that involves cadmium ions and a benzoate derivative. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The unique properties of cadmium complexes, such as their luminescence and coordination behavior, make them valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-octan-3-yloxycarbonylbenzoate typically involves the reaction of cadmium salts with the appropriate organic ligands under controlled conditions. One common method is the solvothermal synthesis, where cadmium salts are reacted with 2-octan-3-yloxycarbonylbenzoic acid in a solvent at elevated temperatures . This method allows for the formation of well-defined crystalline structures.
Industrial Production Methods
Industrial production of cadmium complexes often involves large-scale reactions in reactors where cadmium salts are combined with organic ligands. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The resulting product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: Cadmium can react with oxygen to form cadmium oxide.
Reduction: Cadmium ions can be reduced to metallic cadmium under certain conditions.
Substitution: The organic ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Other organic ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products
Oxidation: Cadmium oxide (CdO).
Reduction: Metallic cadmium (Cd).
Substitution: New cadmium complexes with different ligands.
Scientific Research Applications
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate has several applications in scientific research:
Chemistry: Used in the synthesis of new coordination compounds and materials with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of luminescent materials and sensors.
Mechanism of Action
The mechanism of action of cadmium(2+);2-octan-3-yloxycarbonylbenzoate involves its interaction with molecular targets such as enzymes and cellular components. Cadmium ions can disrupt cellular processes by binding to proteins and interfering with their function. This can lead to oxidative stress, disruption of signaling pathways, and changes in gene expression . The organic ligand may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Cadmium(II) coordination compounds with tetrazole-carboxylates .
- Cadmium(II) metal-organic frameworks .
Uniqueness
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate is unique due to its specific organic ligand, which imparts distinct properties such as solubility, stability, and reactivity. The presence of the 2-octan-3-yloxycarbonyl group can influence the compound’s interactions with other molecules and its overall behavior in different environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
94275-93-1 |
|---|---|
Molecular Formula |
C32H42CdO8 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
cadmium(2+);2-octan-3-yloxycarbonylbenzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-3-5-6-9-12(4-2)20-16(19)14-11-8-7-10-13(14)15(17)18;/h2*7-8,10-12H,3-6,9H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
XENRRUJWAFKJDB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
